Methyl 2-(4-hydroxyphenyl)propanoate

概要

説明

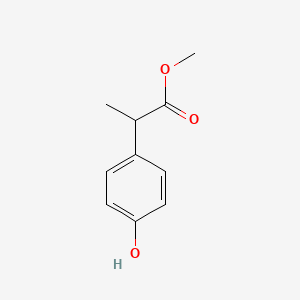

Methyl 2-(4-hydroxyphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids It is characterized by a phenyl ring substituted with a hydroxy group at the para position and an ester functional group

生化学分析

Biochemical Properties

Methyl 2-(4-hydroxyphenyl)propanoate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of bio-based copolyesters . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells are diverse and context-dependent. It has been reported to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxyphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Williamson ether synthesis, where 4-hydroxyphenylpropanoic acid is first converted to its corresponding alkoxide using a strong base like sodium hydride, followed by reaction with methyl iodide to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

化学反応の分析

Types of Reactions

Methyl 2-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester functional group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: 4-hydroxyphenylacetone or 4-hydroxybenzaldehyde.

Reduction: 2-(4-hydroxyphenyl)propanol.

Substitution: Various alkyl or acyl derivatives of the hydroxy group.

科学的研究の応用

Methyl 2-(4-hydroxyphenyl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and resins due to its ability to undergo polymerization reactions.

作用機序

The mechanism of action of methyl 2-(4-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylpropanoic acid, which can interact with enzymes and receptors in biological systems.

類似化合物との比較

Methyl 2-(4-hydroxyphenyl)propanoate can be compared with other similar compounds such as:

Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a different position of the ester group.

Ethyl 2-(4-hydroxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 2-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxy group at the meta position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

生物活性

Methyl 2-(4-hydroxyphenyl)propanoate, also known as methyl 3-(4-hydroxyphenyl)propionate, is an organic compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Structural Features : The compound contains a hydroxyphenyl group and a propanoate moiety, which are crucial for its biological activity.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, attributed to the hydroxyphenyl group. This property allows it to scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that compounds with similar structures often show enhanced antioxidant capabilities, making this compound a candidate for further studies in oxidative stress-related diseases.

2. Antiproliferative Effects

Studies have demonstrated that this compound possesses antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa cells with an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy development .

3. Nitrification Inhibition

This compound functions as a nitrification inhibitor in agricultural settings. It modulates root system architecture by inhibiting primary root elongation while promoting lateral root formation. This effect is mediated through alterations in auxin metabolism and signaling pathways, enhancing nutrient uptake efficiency in plants .

Case Studies and Research Findings

- Study on Antioxidant Activity : A comparative analysis was conducted where this compound was tested against standard antioxidants. The results indicated a superior ability to quench reactive oxygen species (ROS), highlighting its potential therapeutic applications in oxidative stress-related conditions.

- Cancer Cell Studies : In vitro studies showed that treatment with this compound led to significant morphological changes in cancer cells indicative of apoptosis, such as chromatin condensation and nuclear fragmentation .

- Agricultural Applications : Research demonstrated that this compound could effectively reduce nitrification rates in soil, thereby improving nitrogen use efficiency in crops. The study emphasized its role in sustainable agriculture practices by minimizing nitrogen leaching into waterways .

特性

IUPAC Name |

methyl 2-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHGMEYPUKSMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。